molecular formula C8H4ClF3N2 B11788363 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole

7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11788363
M. Wt: 220.58 g/mol
InChI Key: SLINFRZBHYNDIF-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole: is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with trifluoromethylamine, followed by cyclization to form the benzimidazole ring. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical and material science applications .

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)benzimidazole
  • 7-Chlorobenzimidazole
  • 6-Chloro-1H-benzo[d]imidazole

Comparison: Compared to similar compounds, 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole exhibits unique properties due to the presence of both the chloro and trifluoromethyl groups. These functional groups enhance the compound’s chemical stability, biological activity, and binding affinity to molecular targets. The combination of these groups makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4ClF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14)

InChI Key

SLINFRZBHYNDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(F)(F)F)Cl)N=CN2

Origin of Product

United States

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